molecular formula C14H15FN2O4S2 B13352402 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride CAS No. 21316-01-8

3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride

Katalognummer: B13352402
CAS-Nummer: 21316-01-8
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: ULUUEIYIGJBZEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H15FN2O4S2 This compound is known for its unique chemical structure, which includes both sulfonyl and sulfamoyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-aminophenethylamine with benzene-1-sulfonyl chloride to form an intermediate, which is then treated with sulfuryl fluoride to introduce the sulfonyl fluoride group. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as the laboratory methods, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfonic acids.

Wirkmechanismus

The mechanism of action of 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt the normal function of the enzyme, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride is unique due to the presence of both sulfonyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

21316-01-8

Molekularformel

C14H15FN2O4S2

Molekulargewicht

358.4 g/mol

IUPAC-Name

3-[2-(4-aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C14H15FN2O4S2/c15-22(18,19)13-2-1-3-14(10-13)23(20,21)17-9-8-11-4-6-12(16)7-5-11/h1-7,10,17H,8-9,16H2

InChI-Schlüssel

ULUUEIYIGJBZEB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NCCC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.